

Application Notes and Protocols for In Vivo Mouse Studies with (1R)-IDH889

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Compound of Interest

Compound Name: (1R)-IDH889

Cat. No.: B10861056

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage guidelines for the use of **(1R)-IDH889** in in vivo mouse studies, primarily in the context of research on mutant isocitrate dehydrogenase 1 (IDH1) driven cancers. The information is compiled from preclinical studies of the active (S,S)-diastereomer, IDH889, a potent and selective inhibitor of mutant IDH1. The **(1R)-IDH889** isomer serves as a crucial negative control in such experiments.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a key role in tumorigenesis. IDH889 is a potent and selective allosteric inhibitor of mutant IDH1, demonstrating efficacy in preclinical cancer models. Its isomer, **(1R)-IDH889**, is used as an experimental control to distinguish specific inhibitory effects from any potential off-target or compound-related, non-specific effects.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of the active isomer, IDH889, in mice. It is recommended to use **(1R)-IDH889** at a corresponding dose to the active compound in the control group.

Table 1: Pharmacokinetics of IDH889 in Mice Following Oral Administration

Dose (mg/kg)	Cmax (μM)	AUC (μM·h)
10	1.7	3.6
100	14.2	55.5

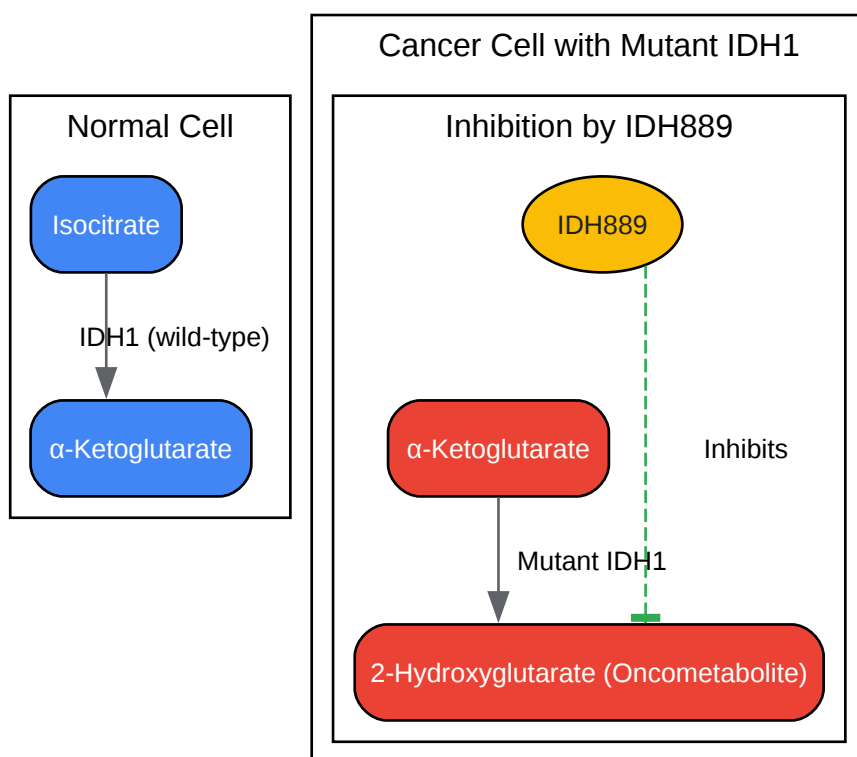
Data derived from studies with the active (S,S)-diastereomer, IDH889.

Table 2: Recommended Dosage for In Vivo Mouse Studies

Compound	Role	Recommended Dose (mg/kg)	Dosing Regimen	Route of Administration
IDH889	Active Compound	25 - 100	Twice Daily (BID)	Oral Gavage
(1R)-IDH889	Inactive Control	25 - 100	Twice Daily (BID)	Oral Gavage

Signaling Pathway

Mutant IDH1 enzymes catalyze the conversion of α -ketoglutarate (α -KG) to 2-hydroxyglutarate (2-HG). IDH889 acts as an allosteric inhibitor, binding to a site distinct from the active site to prevent this conversion.



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Mutant IDH1 signaling and inhibition by IDH889.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol outlines a typical efficacy study to evaluate the anti-tumor activity of IDH889, using **(1R)-IDH889** as a negative control.

1. Cell Culture and Tumor Implantation:

- Culture a human cancer cell line harboring an IDH1 mutation (e.g., HCT116 IDH1-R132H) under standard conditions.
- Harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a final concentration of 5×10^6 cells/100 μ L.
- Subcutaneously inject 100 μ L of the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

2. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth by measuring tumor volume with calipers two to three times per week. (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
- When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

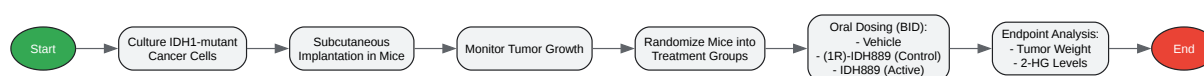
3. Dosing and Administration:

- Vehicle Preparation: Prepare a vehicle solution (e.g., 0.5% methylcellulose in sterile water).
- Drug Preparation: Prepare IDH889 and **(1R)-IDH889** in the vehicle solution at the desired concentrations (e.g., 25 mg/kg).
- Administration: Administer the respective solutions to the mice via oral gavage twice daily (BID). The dosing volume should be consistent across all animals (e.g., 10 mL/kg).

4. Endpoint Analysis:

- Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic analysis of 2-HG levels).

Experimental Workflow Diagram



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